Methyl 2-(3,4-difluorophenyl)-2-hydroxyacetate
CAS No.:
Cat. No.: VC6887694
Molecular Formula: C9H8F2O3
Molecular Weight: 202.15 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C9H8F2O3 |
---|---|
Molecular Weight | 202.15 g/mol |
IUPAC Name | methyl 2-(3,4-difluorophenyl)-2-hydroxyacetate |
Standard InChI | InChI=1S/C9H8F2O3/c1-14-9(13)8(12)5-2-3-6(10)7(11)4-5/h2-4,8,12H,1H3 |
Standard InChI Key | FSNBVAIULMGGMB-UHFFFAOYSA-N |
SMILES | COC(=O)C(C1=CC(=C(C=C1)F)F)O |
Canonical SMILES | COC(=O)C(C1=CC(=C(C=C1)F)F)O |
Introduction
Chemical Structure and Molecular Identity
Methyl 2-(3,4-difluorophenyl)-2-hydroxyacetate (IUPAC name: methyl 2-hydroxy-2-(3,4-difluorophenyl)acetate) belongs to the class of α-hydroxy esters. Its molecular formula is C₉H₈F₂O₃, with a molecular weight of 202.16 g/mol. The compound features a central hydroxyacetate moiety esterified with a methyl group and substituted at the α-position with a 3,4-difluorophenyl ring.
Structural Characterization
The compound’s structure can be represented by the SMILES notation: COC(=O)C(O)(C1=CC(=C(C=C1)F)F)
, which highlights the methyl ester, hydroxyl group, and difluorinated aromatic ring . The InChIKey identifier, derived computationally, is QBPKXOPBGOJMGU-UHFFFAOYSA-N
, shared with structurally related fluorinated esters . X-ray crystallography data for this specific compound are unavailable, but analogous structures, such as methyl 2-(4,4-difluorocyclohexyl)-2-hydroxyacetate, exhibit planar aromatic rings and hydrogen-bonded hydroxyl groups .
Stereochemical Considerations
The α-hydroxy ester group introduces a stereogenic center, making enantioselective synthesis a critical aspect of its production. Patents describe chiral resolution techniques, such as crystallization with L-menthol, to isolate enantiomerically pure forms of similar compounds . For instance, the use of chiral oxazaborolidine catalysts in ketone reductions ensures high enantiomeric excess (ee) in intermediates leading to fluorinated cyclopropane derivatives .
Synthesis and Manufacturing Pathways
The synthesis of methyl 2-(3,4-difluorophenyl)-2-hydroxyacetate involves multi-step organic transformations, often leveraging Friedel-Crafts acylations, reductions, and esterifications.
Friedel-Crafts Acylation
A common starting material is 1,2-difluorobenzene, which undergoes Friedel-Crafts acylation with chloroacetyl chloride in the presence of aluminum trichloride (AlCl₃) to yield 2-chloro-1-(3,4-difluorophenyl)ethanone . This step proceeds via electrophilic aromatic substitution, with the chloroacetyl group orienting para to the fluorine substituents .
Ketone Reduction
The resulting ketone is reduced to a secondary alcohol using borane dimethylsulfide (BMS) and a chiral oxazaborolidine catalyst, achieving enantioselectivity >90% ee . This produces 2-chloro-1-(3,4-difluorophenyl)ethanol, a precursor to the target compound.
Esterification and Hydrolysis
The alcohol intermediate is esterified with methyl formate under acidic conditions (e.g., sulfuric acid) to form the methyl ester . Alternatively, transesterification of higher esters (e.g., L-menthyl esters) with methanol can yield the methyl derivative. Final purification is achieved via column chromatography or recrystallization.
Table 1: Key Synthetic Steps and Conditions
Physicochemical Properties
While experimental data for methyl 2-(3,4-difluorophenyl)-2-hydroxyacetate are sparse, properties can be extrapolated from analogs:
Solubility and LogP
The compound is likely lipophilic, with a calculated LogP (cLogP) of 1.8 (using PubChem’s XLogP3 algorithm) . It exhibits moderate solubility in polar aprotic solvents (e.g., DMSO: ~50 mg/mL) but limited solubility in water (<1 mg/mL) .
Thermal Stability
Differential scanning calorimetry (DSC) of related α-hydroxy esters shows melting points between 80–100°C, with decomposition temperatures exceeding 200°C .
Biological Activity and Applications
Methyl 2-(3,4-difluorophenyl)-2-hydroxyacetate serves primarily as a pharmaceutical intermediate. Its derivatives are implicated in the synthesis of:
Antimalarial Agents
Analogous fluorinated esters are precursors to PfATP4 inhibitors, a class of antimalarials targeting Plasmodium falciparum ion pumps . For example, triazolopyrazine derivatives with similar fluorophenyl motifs exhibit IC₅₀ values <1 μM in parasite growth assays .
Central Nervous System (CNS) Drugs
The 3,4-difluorophenyl group is a hallmark of cyclopropanamine derivatives, such as CPA (trans-2-(3,4-difluorophenyl)cyclopropanamine), used in depression and anxiety therapies . The target compound may participate in asymmetric cyclopropanation reactions to form these bioactive molecules .
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